molecular formula C24H20FNO4S B3005128 1-(2-fluorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one CAS No. 902618-00-2

1-(2-fluorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one

Cat. No. B3005128
CAS RN: 902618-00-2
M. Wt: 437.49
InChI Key: MEWOFHAVJAEISP-UHFFFAOYSA-N
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Description

The compound 1-(2-fluorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one is a derivative of quinolone, a class of compounds known for their broad spectrum of biological activities. Quinolones are characterized by a 1,4-dihydro-4-oxoquinoline-3-carboxylic acid core structure and are widely used as antimicrobial agents. The presence of a fluorine atom on the benzyl moiety, a methoxy group on the quinolone ring, and a tosyl group suggests that this compound could exhibit unique physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of quinolone derivatives often involves the construction of the quinolone core followed by functionalization at various positions on the ring. For example, the synthesis of 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids, as described in one of the studies, involves starting from 1,2,3,4-tetrafluoro benzene and includes steps such as cyclization, amination, and functional group modifications . Although the exact synthesis of 1-(2-fluorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of quinolone derivatives is characterized by a bicyclic system consisting of a benzene ring fused to a pyridine ring with a keto group at the 4-position and a carboxylic acid moiety at the 3-position. The presence of substituents like fluorine, methoxy, and tosyl groups can influence the planarity and electronic distribution within the molecule. For instance, the planarity of the benzaldehyde and nitroaniline fragments in 2-(2-fluoro-4-nitroanilinoethyl)benzaldehyde suggests that similar planar arrangements might be present in related fluorinated quinolone derivatives .

Chemical Reactions Analysis

Quinolone derivatives can participate in various chemical reactions, primarily due to their reactive carboxylic acid and keto groups. These functionalities can be involved in condensation, esterification, and nucleophilic substitution reactions. The fluorine atom can also influence the reactivity of the molecule by affecting the electron density of adjacent carbon atoms, potentially making them more susceptible to nucleophilic attack. The methoxy group can act as an electron-donating substituent, further modifying the chemical reactivity of the quinolone core.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolone derivatives are influenced by their functional groups. The strong fluorescence and large Stokes' shift of 6-methoxy-4-quinolone in aqueous media indicate that similar methoxylated quinolones could also exhibit significant fluorescent properties . The stability of these compounds against light and heat is an important characteristic for their potential application in biomedical analysis. The fluorine atom contributes to the lipophilicity and could enhance the biological activity of the molecule by facilitating membrane penetration. The tosyl group is a common protecting group in organic synthesis and can be removed or modified under certain conditions.

Scientific Research Applications

  • Fluorinated Heterocycles Synthesis : A study by Wu et al. (2017) highlights the importance of fluorinated heterocycles in pharmaceutical and agrochemical industries. They report the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation and coupling with difluorovinyl tosylate, which is relevant for understanding the synthesis processes of compounds like 1-(2-fluorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one (Wu et al., 2017).

  • Biological Activity of Fluoroisoquinoline Derivatives : The work of Belsten and Dyke (1968) aimed at examining the biological activity of fluoroisoquinoline derivatives. They synthesized several fluorinated 1-benzylisoquinolines and studied their base strengths, spectra, and pharmacological similarities to non-fluorinated analogs (Belsten & Dyke, 1968).

  • Antimycobacterial Activities : Research by Senthilkumar et al. (2008) focused on synthesizing newer quinoline carboxylic acids and evaluating their antimycobacterial activities. This study is relevant for understanding the potential antimicrobial applications of quinoline derivatives (Senthilkumar et al., 2008).

  • Fluorine-18 Labeling for PET Imaging : Tu et al. (2007) explored the synthesis of fluorine-containing benzamide analogs for PET imaging of sigma-2 receptors in tumors. This study demonstrates the use of fluorine-labeled compounds in diagnostic imaging, which could be applicable to the research on fluorobenzyl quinolines (Tu et al., 2007).

  • Corrosion Inhibition in Steel : Khan et al. (2017) investigated the use of quinazoline Schiff base compounds as corrosion inhibitors in mild steel. This is relevant for understanding the industrial applications of quinoline derivatives in material science (Khan et al., 2017).

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4S/c1-16-7-10-19(11-8-16)31(28,29)23-15-26(14-17-5-3-4-6-21(17)25)22-12-9-18(30-2)13-20(22)24(23)27/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWOFHAVJAEISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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